molecular formula C19H26BrNO B1652830 N-[(4-methoxy-1-naphthyl)methyl]cycloheptanamine hydrobromide CAS No. 1609404-33-2

N-[(4-methoxy-1-naphthyl)methyl]cycloheptanamine hydrobromide

Cat. No.: B1652830
CAS No.: 1609404-33-2
M. Wt: 364.3
InChI Key: KQNDOXRRRSEDQN-UHFFFAOYSA-N
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Description

N-[(4-methoxy-1-naphthyl)methyl]cycloheptanamine hydrobromide is a chemical compound with the molecular formula C19H26BrNO. It is known for its unique structure, which includes a naphthalene ring substituted with a methoxy group and a cycloheptanamine moiety. This compound is often used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-methoxy-1-naphthyl)methyl]cycloheptanamine hydrobromide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-methoxy-1-naphthaldehyde and cycloheptanamine.

    Formation of Intermediate: The 4-methoxy-1-naphthaldehyde undergoes a condensation reaction with cycloheptanamine to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to yield the desired amine.

    Hydrobromide Salt Formation: Finally, the amine is treated with hydrobromic acid to form the hydrobromide salt of N-[(4-methoxy-1-naphthyl)methyl]cycloheptanamine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include continuous flow synthesis and the use of automated reactors to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

N-[(4-methoxy-1-naphthyl)methyl]cycloheptanamine hydrobromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthoquinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The methoxy group on the naphthalene ring can undergo nucleophilic substitution reactions with reagents such as sodium ethoxide, leading to the formation of ethoxy derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium ethoxide in ethanol.

Major Products Formed

    Oxidation: Naphthoquinone derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Ethoxy derivatives.

Scientific Research Applications

N-[(4-methoxy-1-naphthyl)methyl]cycloheptanamine hydrobromide is utilized in various scientific research fields, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[(4-methoxy-1-naphthyl)methyl]cycloheptanamine hydrobromide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-[(4-methoxy-1-naphthyl)methyl]cycloheptanamine hydrobromide can be compared with other similar compounds, such as:

    N-[(4-methoxy-1-naphthyl)methyl]cyclopentanamine hydrobromide: This compound has a similar structure but with a cyclopentane ring instead of a cycloheptane ring, leading to different chemical and biological properties.

    N-[(4-methoxy-1-naphthyl)methyl]cyclohexanamine hydrobromide: This compound features a cyclohexane ring, which also results in distinct properties compared to the cycloheptane derivative.

The uniqueness of this compound lies in its specific ring structure and substitution pattern, which confer unique chemical reactivity and potential biological activities.

Properties

IUPAC Name

N-[(4-methoxynaphthalen-1-yl)methyl]cycloheptanamine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO.BrH/c1-21-19-13-12-15(17-10-6-7-11-18(17)19)14-20-16-8-4-2-3-5-9-16;/h6-7,10-13,16,20H,2-5,8-9,14H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQNDOXRRRSEDQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C2=CC=CC=C21)CNC3CCCCCC3.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1609404-33-2
Record name 1-Naphthalenemethanamine, N-cycloheptyl-4-methoxy-, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1609404-33-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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